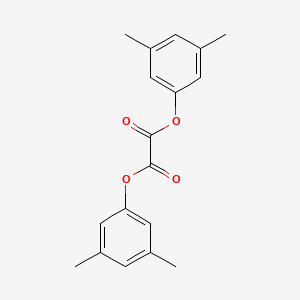

Bis(3,5-dimethylphenyl) ethanedioate

説明

Bis(3,5-dimethylphenyl) ethanedioate is an ester derivative of ethanedioic acid (oxalic acid) substituted with two 3,5-dimethylphenyl groups. These compounds are characterized by steric bulk and electron-donating methyl groups, which influence their reactivity, solubility, and applications in catalysis, materials science, and pharmaceuticals .

特性

CAS番号 |

61417-95-6 |

|---|---|

分子式 |

C18H18O4 |

分子量 |

298.3 g/mol |

IUPAC名 |

bis(3,5-dimethylphenyl) oxalate |

InChI |

InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)21-17(19)18(20)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |

InChIキー |

CHVOFYFVEIXRSF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)OC(=O)C(=O)OC2=CC(=CC(=C2)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl) ethanedioate typically involves the reaction of 3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired ethanedioate compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of Bis(3,5-dimethylphenyl) ethanedioate may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

化学反応の分析

Types of Reactions

Bis(3,5-dimethylphenyl) ethanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ethanedioate moiety to glycol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, glycols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Bis(3,5-dimethylphenyl) ethanedioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of Bis(3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.

類似化合物との比較

Bis(3,5-dimethylphenyl)phosphine

- Molecular Weight : 290.31 g/mol (C₁₆H₂₀P)

- CAS RN : 71360-06-0

- Applications : Widely used as a ligand in transition-metal catalysis due to its electron-rich phosphine center and steric hindrance from the dimethylphenyl groups. Available as a 98% pure solid or 10% hexane solution .

- Comparison: Unlike ethanedioate esters, phosphine derivatives exhibit stronger σ-donor properties, making them superior for catalytic cross-coupling reactions. However, both classes share steric bulk, which can stabilize metal complexes.

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

- CAS RN : 122708-97-8

- Applications : Enhanced electron-donating capacity from methoxy groups improves catalytic activity in asymmetric synthesis .

- Comparison : Methoxy groups increase solubility in polar solvents compared to ethanedioate analogs, which may exhibit lower polarity.

Chiral Ligands and Catalysts

(R)- and (S)-Xyl-BINAP

- Structure: Bis(3,5-dimethylphenyl)phosphino-substituted binaphthyl.

- Molecular Weight : ~564.64 g/mol (e.g., (R)-Xyl-BINAP, C₃₆H₃₇O₄P) .

- Applications : Key ligands in asymmetric hydrogenation and Suzuki-Miyaura coupling. Prices range up to JPY 52,300/100 mg .

- Comparison: Xyl-BINAP derivatives demonstrate superior enantioselectivity compared to non-chiral ethanedioate esters, but their synthesis is cost-prohibitive .

(R)-3,3′-Bis(3,5-dimethylphenyl)-1,1′-bi-2-naphthol

- Molecular Weight : 494.61 g/mol (C₃₆H₃₀O₂)

- CAS RN : 215433-51-5

- Applications : Chiral resolving agent in asymmetric catalysis. Priced at JPY 24,800/100 mg .

- Comparison : The naphthol backbone provides rigidity, enhancing stereochemical control—a feature absent in ethanedioate esters.

Structural and Electronic Properties

1,2-Bis(3,5-dimethylphenyl)ethane

- Molecular Weight : 266.40 g/mol (C₂₀H₂₆)

- Crystal Structure : Features a centrosymmetric arrangement with C–H···π interactions, influencing packing density and melting point .

- Comparison : Ethane derivatives lack functional groups (e.g., ester or phosphine), limiting reactivity but improving thermal stability.

生物活性

Bis(3,5-dimethylphenyl) ethanedioate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

Structure and Composition

- Molecular Formula :

- Molecular Weight : 306.34 g/mol

- Structural Features : The compound features two 3,5-dimethylphenyl groups attached to an ethanedioate moiety, which contributes to its unique reactivity and interaction with biological systems.

Bis(3,5-dimethylphenyl) ethanedioate exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolite levels and influence cellular functions.

- Cell Signaling Modulation : It can modulate various cell signaling pathways by interacting with kinases and transcription factors, impacting gene expression and cellular metabolism.

- Transport Mechanisms : The compound's uptake by cells occurs via passive diffusion or active transport, allowing it to exert effects in different cellular compartments.

- Reversible Binding : Bis(3,5-dimethylphenyl) ethanedioate can form reversible covalent bonds with biomolecules, affecting enzyme activity and metabolic pathways.

- Metabolic Stability : It is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity, thereby influencing overall metabolic homeostasis.

Case Studies

- Inhibition of Kinases : A study demonstrated that Bis(3,5-dimethylphenyl) ethanedioate effectively inhibited specific kinases involved in cell proliferation. This inhibition resulted in decreased phosphorylation of key substrates, suggesting a potential application in cancer therapeutics .

- Impact on Gene Expression : Research indicated that the compound could alter gene expression profiles in cultured cells. By binding to transcription factors, it influenced the transcriptional activity of genes associated with metabolic regulation .

- Metabolic Pathway Interactions : Another investigation reported that Bis(3,5-dimethylphenyl) ethanedioate affected the levels of various metabolites in human liver cells, indicating its role in modulating metabolic pathways critical for energy homeostasis .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases leading to altered signaling |

| Gene Expression Modulation | Influences transcription factors affecting metabolism |

| Metabolic Interaction | Alters metabolite levels in liver cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。